2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole is an organoboron compound characterized by the presence of a boron atom integrated within a dioxaborolane ring that is attached to an oxazole ring. This compound is notable for its versatility in organic synthesis, particularly in forming carbon-carbon bonds and facilitating borylation reactions. The compound's unique structure enhances its utility in various synthetic applications and biological contexts.
The compound has been synthesized and studied in various research contexts, with significant contributions documented in scientific literature and chemical databases such as BenchChem and PubChem. The molecular formula for this compound is C15H20BNO4, and its CAS number is 1268467-12-4.
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole belongs to the class of organoboron compounds. It can be classified further as a boronate ester due to the presence of the dioxaborolane moiety, which plays a crucial role in its reactivity and applications in organic synthesis.
The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole typically involves the reaction of oxazole derivatives with boronic acids or boronate esters. A common method includes the palladium-catalyzed borylation of oxazole using bis(pinacolato)diboron under mild conditions. This method is favored for its efficiency and ability to produce high yields of the desired product.
The molecular structure of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole consists of an oxazole ring linked to a pyridine ring through a boronate ester. The dioxaborolane moiety contributes significantly to the compound's reactivity.
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole primarily involves borylation reactions. These reactions allow for the introduction of boron into organic molecules, facilitating further synthetic transformations.
The compound interacts with various biological targets through these borylation mechanisms. Environmental factors such as pH and temperature can significantly influence its stability and interaction efficacy.
The physical properties of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole include:
Chemical properties include:
The applications of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole span several fields:
This compound's versatility makes it a valuable reagent in both academic research and industrial applications across chemistry and biology.
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0